4-ethoxy-2,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-2,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H19NO3S2 It is characterized by the presence of an ethoxy group, two methyl groups, and a thienylmethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride and 2-thienylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-ethoxy-2,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide
- 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide
Uniqueness
4-ethoxy-2,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the thienylmethyl group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
873675-25-3 |
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Molecular Formula |
C15H19NO3S2 |
Molecular Weight |
325.5g/mol |
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H19NO3S2/c1-4-19-14-8-12(3)15(9-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3 |
InChI Key |
BQMAADSSAMXRHU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CS2)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CS2)C |
Origin of Product |
United States |
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